Product packaging for 4-Chloro-3-fluoroanisole(Cat. No.:CAS No. 501-29-1)

4-Chloro-3-fluoroanisole

Cat. No.: B1586675
CAS No.: 501-29-1
M. Wt: 160.57 g/mol
InChI Key: FAVMSTGWFRDCRR-UHFFFAOYSA-N
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Description

Significance of Anisole (B1667542) Derivatives in Contemporary Chemical Research

Anisole, or methoxybenzene, and its derivatives are fundamental building blocks in organic synthesis. gunjalindustries.com Their versatile nature makes them indispensable in the production of pharmaceuticals, agrochemicals, perfumes, and dyes. flavorfrenzy.comalfa-chemistry.com The methoxy (B1213986) group (-OCH₃) on the benzene (B151609) ring is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions, making the anisole core more reactive than benzene itself. gunjalindustries.com This enhanced reactivity allows for the introduction of various functional groups, leading to a diverse range of complex molecules. flavorfrenzy.com

In pharmaceutical research, anisole derivatives are integral to the development of new drugs, including those with anticancer, antibacterial, and antiviral properties. flavorfrenzy.comalfa-chemistry.com They can serve as a core part of a drug's molecular structure or as a precursor that is later converted into the active compound. alfa-chemistry.com Their application extends to the agrochemical industry, where they form the basis for herbicides and fungicides, and to the fragrance industry, where their aromatic properties are highly valued. gunjalindustries.comchemimpex.com

Influence of Halogenation (Chlorine and Fluorine) on Aromatic Ether Behavior

The introduction of halogen atoms, such as chlorine and fluorine, onto the anisole ring significantly modifies its chemical behavior. Halogens are generally deactivating in electrophilic aromatic substitution reactions due to their electron-withdrawing inductive effect (-I effect). byjus.commasterorganicchemistry.com However, their ability to donate a lone pair of electrons via resonance (+R effect) directs incoming electrophiles to the ortho and para positions. byjus.com This dual influence creates a unique reactivity profile for haloanisoles.

The specific type of halogen also plays a crucial role. Fluorine is the most electronegative element, and its small size allows for unique interactions. The inclusion of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of a molecule, properties that are highly desirable in drug design. cymitquimica.com Chlorine, being larger and less electronegative than fluorine, imparts different steric and electronic effects. masterorganicchemistry.com The presence of both chlorine and fluorine on the same anisole ring, as in 4-Chloro-3-fluoroanisole, results in a complex interplay of these effects, offering fine-tuned control over the molecule's reactivity and properties.

Positioning of this compound within the Field of Haloanisole Studies

This compound is a specific example of a di-halogenated anisole that has garnered attention for its utility as a versatile intermediate in organic synthesis. chemimpex.com The substitution pattern, with a chlorine atom at position 4 and a fluorine atom at position 3, confers distinct electronic and steric properties that make it a valuable building block.

The study of haloanisoles is a significant sub-field of organic chemistry. Compounds like trichloroanisole (TCA) are well-known for their sensory impact, such as causing "cork taint" in wine. mdpi.comencyclopedia.pubinfowine.com Research into haloanisoles extends to understanding their formation, environmental presence, and interaction with biological systems, such as olfactory receptors. ives-technicalreviews.euucp.pt this compound, with its specific halogenation pattern, contributes to the broader understanding of how halogen substitution influences the chemical and physical properties of aromatic ethers. Its applications in synthesizing more complex molecules for pharmaceuticals and agrochemicals highlight its importance in applied chemical research. chemimpex.comchemimpex.com

Chemical Profile of this compound

PropertyValue
IUPAC Name 1-Chloro-2-fluoro-4-methoxybenzene
CAS Number 501-29-1
Molecular Formula C₇H₆ClFO
Molecular Weight 160.57 g/mol
Appearance Colorless to light yellow clear liquid
Boiling Point 196 - 204 °C
Density ~1.29 g/cm³
Refractive Index ~1.5168 - 1.52

Data sourced from multiple chemical suppliers and databases. chemimpex.comsynquestlabs.comfishersci.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClFO B1586675 4-Chloro-3-fluoroanisole CAS No. 501-29-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-fluoro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVMSTGWFRDCRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369146
Record name 4-Chloro-3-fluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501-29-1
Record name 1-Chloro-2-fluoro-4-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-fluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 4 Chloro 3 Fluoroanisole

Established Synthetic Routes

The synthesis of 4-chloro-3-fluoroanisole can be achieved through several established chemical transformations. These routes primarily include nucleophilic aromatic substitution (SNAr), electrophilic aromatic substitution, and adaptations of metal-catalyzed coupling reactions. The choice of a particular method often depends on the availability of starting materials, desired purity, and scalability.

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution is a cornerstone in the synthesis of substituted aromatic compounds. In the context of this compound, this approach typically involves the displacement of a suitable leaving group on an activated aromatic ring by a methoxide (B1231860) source.

The selection of an appropriate precursor is critical for a successful SNAr synthesis. A common strategy involves starting with a di-halogenated benzene (B151609) derivative that is activated towards nucleophilic attack. For instance, 1,4-dichloro-2-fluorobenzene can serve as a precursor. In this case, one of the chlorine atoms is selectively replaced by a methoxy (B1213986) group.

Another viable precursor is 3,4-dichloronitrobenzene. google.com This route involves an initial fluorine displacement using a fluoride (B91410) salt like potassium fluoride (KF) or cesium fluoride (CsF) to yield 3-chloro-4-fluoronitrobenzene. google.com The nitro group, being a strong electron-withdrawing group, activates the ring for this substitution. Following the fluorination, the nitro group is reduced to an amine, and then subsequent diazotization and Sandmeyer-type reactions could be envisioned to introduce the chloro and methoxy functionalities, though direct methoxylation of an appropriately substituted chlorofluoronitrobenzene is also a possibility.

A further example involves the methylation of 4-chloro-3-fluorophenol (B1349760). synquestlabs.com This phenol (B47542) can be prepared from precursors like 4-amino-3-fluorophenol (B140874) through a Sandmeyer reaction to introduce the chlorine, followed by methylation of the hydroxyl group using reagents such as dimethyl sulfate (B86663) or methyl iodide under basic conditions.

PrecursorReagentsProductReference
3,4-Dichloronitrobenzene1. KF or CsF 2. H₂, Pd/C 3. NaNO₂, HCl, CuCl (Sandmeyer) 4. NaOMeThis compound google.com
4-Amino-3-fluorophenol1. NaNO₂, HCl, CuCl 2. (CH₃)₂SO₄, BaseThis compound

The mechanism of SNAr reactions proceeds via a two-step addition-elimination sequence. masterorganicchemistry.comscribd.com A nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.govscispace.comsci-hub.se The presence of electron-withdrawing groups, such as a nitro group, ortho or para to the leaving group is crucial for stabilizing this intermediate and thus facilitating the reaction. masterorganicchemistry.comacs.org

In precursors containing both chlorine and fluorine, the relative reactivity towards nucleophilic displacement is an important consideration. Generally, the bond strength of C-F is higher than C-Cl, making fluoride a poorer leaving group. However, the high electronegativity of fluorine can significantly activate the ring towards nucleophilic attack. The regioselectivity of the substitution is therefore a result of a balance between the leaving group ability and the activation provided by the substituents. In many cases, the chlorine atom is preferentially displaced over the fluorine atom.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution offers an alternative pathway to this compound, typically starting from a monosubstituted or disubstituted anisole (B1667542) and introducing the remaining substituents. A logical precursor for this strategy is 3-fluoroanisole (B32098). Chlorination of 3-fluoroanisole would be the key step. The methoxy group is a strong activating group and an ortho-, para-director. The fluorine atom is a deactivating group but is also an ortho-, para-director. Therefore, the chlorination of 3-fluoroanisole would be expected to yield a mixture of isomers, including the desired this compound. The regioselectivity can be influenced by the choice of chlorinating agent and reaction conditions.

A documented example of a relevant electrophilic substitution is the bromination of 2-chloro-4-fluoroanisole (B1586196), which highlights the challenges of controlling regioselectivity in such systems. google.comgoogleapis.comgoogle.com While not a direct synthesis of the target molecule, it illustrates the principles involved.

Metal-Catalyzed Coupling Reactions and Their Adaptations

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. eie.grtorontomu.ca While direct coupling to form the ether linkage of this compound is less common as a primary synthetic route, related methodologies can be adapted. For instance, a Buchwald-Hartwig-type amination could be used to synthesize a precursor like 4-chloro-3-fluoroaniline (B146274), which can then be converted to the target molecule. ossila.com

Ullmann-type coupling reactions are another relevant class of metal-catalyzed reactions, often used for the formation of diaryl ethers. An adaptation of this reaction could involve the coupling of 4-chloro-3-fluorophenol with a methylating agent in the presence of a copper catalyst.

Reaction TypeReactantsCatalyst SystemProductReference
Buchwald-Hartwig Amination (for precursor synthesis)Dihalogenated arene, AminePalladium catalyst, Ligand, BaseAmino-substituted arene ossila.comustc.edu.cn
Ullmann CondensationAryl halide, AlcoholCopper catalyst, BaseAryl ether

Advanced Synthetic Strategies and Process Optimization

Research into the synthesis of fluorinated aromatic compounds is ongoing, with a focus on developing more efficient, selective, and environmentally benign methods. For the synthesis of this compound, advanced strategies may include the use of novel catalytic systems for the reactions described above, such as more active and selective palladium catalysts for cross-coupling or improved conditions for nucleophilic aromatic substitution.

Process optimization is crucial for the industrial-scale production of this compound. This involves fine-tuning reaction parameters such as temperature, pressure, solvent, and catalyst loading to maximize yield and purity while minimizing reaction times and waste generation. For example, in the hydrogenation of a nitro-group precursor, precise control over these parameters is critical. The recycling of solvents and catalysts is also a key consideration for improving the economic and environmental footprint of the synthesis.

Recent developments in photoredox catalysis and electrochemical methods are also opening new avenues for aromatic substitutions, which could potentially be applied to the synthesis of this compound and its derivatives. researchgate.netresearchgate.net These methods can often proceed under milder conditions and may offer different selectivity profiles compared to traditional methods.

Stereoselective Synthesis and Chiral Induction

While research on the stereoselective synthesis and chiral induction specifically for this compound is not extensively documented in the provided results, the broader field of asymmetric synthesis offers relevant principles. Stereoselective synthesis aims to produce a specific stereoisomer of a molecule, which is crucial in pharmaceuticals where different enantiomers can have vastly different biological activities.

Chiral induction, the process of transferring chirality from a chiral auxiliary or catalyst to a substrate, is a key technique. In the context of related compounds, methods like asymmetric phase-transfer catalysis have been employed. acs.org For instance, chiral catalysts, such as those derived from cinchona alkaloids or BINAM-derived bis-urea, are used to control the stereochemical outcome of reactions. acs.orgacs.org These catalysts can create a chiral environment that favors the formation of one enantiomer over the other. mdpi.com

Enzymatic resolutions and biocatalysis also represent powerful tools for obtaining enantiomerically pure compounds. researchgate.net For example, enzymes like aldoxime dehydratase have been used for the kinetic resolution of related chiral intermediates, separating a racemic mixture into its constituent enantiomers. researchgate.net The asymmetric reduction of prochiral ketones using biocatalysts like baker's yeast is another established method to produce chiral alcohols, which can be precursors to more complex chiral molecules. asianpubs.org

Although direct examples for this compound are scarce, these general strategies of asymmetric catalysis and biocatalysis would be the primary approaches to explore for its stereoselective synthesis.

Continuous Flow Synthesis for Scalability

Continuous flow chemistry has emerged as a powerful technology for the scalable and safe production of chemical compounds. goflow.at This methodology involves the continuous pumping of reactants through a reactor, offering precise control over reaction parameters such as temperature, pressure, and residence time. syrris.com For the synthesis of compounds like this compound, flow chemistry can offer significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and the potential for higher yields and purity. goflow.atsyrris.com

The transition from batch to continuous flow has been successfully demonstrated for various reaction types relevant to the synthesis of halogenated aromatic compounds. For instance, processes like nitration, hydrogenation, and halogenation can be adapted to flow systems. researchgate.net The use of microreactors in flow chemistry allows for rapid heating and cooling, which can be beneficial for highly exothermic or temperature-sensitive reactions. syrris.com

The scalability of continuous flow processes is a key advantage for industrial production. goflow.at Once a process is optimized on a lab-scale flow system, it can often be scaled up by simply running the system for a longer duration or by using larger reactors in parallel. This approach avoids the challenges often associated with scaling up batch reactions, where heat and mass transfer limitations can become significant. The Center for Continuous Flow Synthesis and Processing (CC FLOW) is actively researching the development of novel methods for the continuous production of active pharmaceutical ingredients (APIs), highlighting the industrial relevance of this technology. goflow.at

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is increasingly important in chemical manufacturing to minimize environmental impact. These principles focus on areas such as the use of safer solvents, maximizing atom economy, and employing sustainable catalysts. dokumen.pub

Solvent-Free and Aqueous Reaction Media Research

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Research into solvent-free and aqueous reaction media is driven by the desire to create more environmentally benign processes. dokumen.pub For reactions like the synthesis of this compound, exploring water as a solvent is a primary goal. Water is non-toxic, non-flammable, and readily available. While the insolubility of many organic reactants in water can be a challenge, techniques such as phase-transfer catalysis can overcome this limitation. acs.org

Solvent-free reactions, where the reactants themselves act as the solvent or the reaction is conducted in the solid state, offer another avenue for green synthesis. dokumen.pub Mechanochemical methods, which use mechanical force to induce chemical reactions, can also be performed without solvents. nih.gov

Atom Economic Transformations and Waste Minimization

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. dokumen.pub Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they generate less waste. dokumen.pub In the context of synthesizing this compound, this would involve choosing reaction pathways that incorporate the maximum number of atoms from the starting materials into the final product.

Waste minimization is a broader concept that encompasses not only atom economy but also the reduction of byproducts, the use of recyclable reagents and catalysts, and the implementation of efficient purification processes to reduce solvent usage. epa.gov For example, catalytic hydrogenation processes, which are used to produce precursors for compounds like 4-chloro-3-fluoroaniline, can have high yields and produce water as the primary byproduct, contributing to waste minimization. google.com

Development of Sustainable Catalytic Systems

The development of sustainable catalytic systems is central to green chemistry. Catalysts increase reaction rates and can enable more selective transformations, often under milder conditions, which reduces energy consumption. dokumen.pub The focus is on developing catalysts that are non-toxic, recyclable, and derived from abundant materials.

For reactions relevant to the synthesis of this compound, such as halogenation and cross-coupling reactions, significant research has been dedicated to developing more sustainable catalysts. For instance, copper-based catalysts are being explored as less toxic and more economical alternatives to precious metal catalysts like palladium for certain transformations. rsc.org Research is also focused on heterogeneous catalysts, which are easily separated from the reaction mixture and can be recycled, further enhancing the sustainability of the process. rsc.org The use of biocatalysts, such as enzymes, also represents a highly sustainable approach due to their high selectivity and operation under mild aqueous conditions. researchgate.netasianpubs.org

Reactivity and Mechanistic Investigations of 4 Chloro 3 Fluoroanisole

Fundamental Reaction Pathways

Electrophilic Aromatic Reactivity

The reactivity of 4-chloro-3-fluoroanisole in electrophilic aromatic substitution is governed by the interplay of the activating methoxy (B1213986) group and the deactivating halogen substituents. The methoxy group (-OCH3) is a strong activating group that donates electron density to the aromatic ring through resonance, thereby increasing its nucleophilicity and accelerating the rate of electrophilic attack. lumenlearning.commsu.edu This activation is significantly greater than that of an alkyl group, such as in toluene. masterorganicchemistry.com The methoxy group directs incoming electrophiles to the ortho and para positions relative to itself due to the stabilization of the corresponding carbocation intermediates (arenium ions) through resonance. stpeters.co.inaskthenerd.com

In this compound, the positions ortho to the methoxy group are C2 and C6, and the para position is C4, which is already substituted with a chlorine atom. Therefore, electrophilic substitution is anticipated to occur predominantly at the C2 and C6 positions.

In the case of this compound, the combined electronic effects of the substituents create a unique reactivity profile. The strong activating effect of the methoxy group is expected to overcome the deactivating effects of the halogens, making the ring more reactive than benzene (B151609), but less reactive than anisole (B1667542) itself.

A relevant example of electrophilic substitution on a similar compound is the bromination of 2-chloro-4-fluoroanisole (B1586196). In a patented process, the bromination of 2-chloro-4-fluoroanisole in the presence of an aqueous zinc halide reagent yielded 5-bromo-2-chloro-4-fluoroanisole, demonstrating that electrophilic attack occurs at the position ortho to the methoxy group and meta to the chlorine atom. googleapis.comgoogle.com This suggests that in this compound, electrophilic substitution would likely favor the C2 and C6 positions.

Nucleophilic Substitution and Aromatic Addition Reactions

This compound can undergo nucleophilic aromatic substitution (SNAr), a reaction pathway that is generally favored in aromatic systems bearing electron-withdrawing groups and a good leaving group. nih.gov The presence of two halogen atoms, which are effective leaving groups, makes this compound susceptible to SNAr reactions. In such reactions, a nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. nih.govacs.org The stability of this intermediate is crucial for the reaction to proceed.

The chlorine atom at the 4-position is generally more susceptible to displacement than the fluorine atom due to its lower bond dissociation energy. This property can be exploited in the synthesis of other derivatives. For instance, studies on related haloanisoles have shown that nucleophiles can displace the halogen atom. Anodic oxidation of 4-fluoroanisole (B119533) in the presence of hexafluoroisopropyl alcohol has been shown to lead to SNAr-type hexafluoroisopropoxylation. researchgate.netresearchgate.net

Radical Processes and Their Kinetics

The involvement of this compound in radical reactions is another area of mechanistic interest. Radical reactions on aromatic compounds can be initiated by various means, including photolysis, radiolysis, or the use of radical initiators. Mechanistic and kinetic studies of visible light photoredox reactions have become increasingly common, providing detailed insights into reaction steps and intermediates. aip.org

For instance, studies on the photoredox-mediated reactions of 4-fluoroanisole have been conducted. aip.org These investigations often involve emission quenching experiments and Stern-Volmer analysis to determine the kinetics of the initial photochemical steps. aip.org While specific studies on the radical kinetics of this compound were not found, research on similar molecules provides a framework for understanding potential radical pathways. For example, the anodic oxidation of 4-fluoroanisole can generate a radical cation, which then reacts with a nucleophile. researchgate.net This suggests that under appropriate conditions, this compound could also form radical intermediates that participate in subsequent reactions.

Substituent Effects on Reactivity

Inductive and Resonance Contributions of Halogens

The reactivity of this compound is significantly influenced by the electronic effects of its halogen substituents. Both chlorine and fluorine exert a dual influence: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). msu.eduquora.com

The inductive effect arises from the high electronegativity of the halogens, which causes them to pull electron density away from the aromatic ring through the sigma bond framework. This effect deactivates the ring towards electrophilic attack. lumenlearning.commsu.edu Fluorine is more electronegative than chlorine, and thus has a stronger -I effect.

The resonance effect involves the donation of a lone pair of electrons from the halogen into the pi system of the aromatic ring. This effect increases the electron density at the ortho and para positions, which is why halogens are ortho, para-directors in electrophilic aromatic substitution. stpeters.co.inquora.com The resonance effect generally decreases down the halogen group due to poorer orbital overlap between the larger p-orbitals of the heavier halogens and the 2p orbital of carbon. askthenerd.com

Steric Hindrance and Ortho Effects

Steric hindrance can play a crucial role in the reactivity of substituted anisoles. The size of the substituents on the aromatic ring can influence the accessibility of different reaction sites. doubtnut.com In this compound, the substituents are relatively small, but their presence can still affect the approach of reactants, particularly bulky ones.

For example, in electrophilic aromatic substitution, while the methoxy group strongly directs to the ortho positions (C2 and C6), the presence of the fluorine atom at C3 might create some steric hindrance for an incoming electrophile at the C2 position. This could lead to a preference for substitution at the C6 position. This phenomenon, where a substituent influences the reactivity of an adjacent position, is often referred to as an ortho effect .

Studies on substituted anisoles have shown that steric hindrance can affect the conjugation of the methoxy group with the aromatic ring. cdnsciencepub.comcdnsciencepub.com When both positions ortho to the methoxy group are substituted, the methoxy group can be forced out of the plane of the ring, reducing its resonance donation and thus its activating effect. cdnsciencepub.comcdnsciencepub.com While this compound does not have both ortho positions substituted, the principle highlights the importance of steric interactions in modulating electronic effects.

The table below summarizes the key substituents discussed and their general electronic effects.

SubstituentInductive EffectResonance EffectOverall Effect on Electrophilic Aromatic SubstitutionDirecting Effect
-OCH3 (Methoxy)-I (weak)+R (strong)ActivatingOrtho, Para
-F (Fluoro)-I (strong)+R (weak)DeactivatingOrtho, Para
-Cl (Chloro)-I (strong)+R (weak)DeactivatingOrtho, Para

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms involving this compound is critical for understanding its chemical behavior and optimizing its applications in synthesis. Researchers employ a combination of spectroscopic and computational methods to probe the intricate details of its transformations.

Spectroscopic Monitoring of Reaction Intermediates

Spectroscopic techniques are invaluable for the direct observation and characterization of transient species that are formed during the course of a reaction. In the context of this compound, methods such as Resonance-Enhanced Multiphoton Ionization (REMPI) and Mass-Analyzed Threshold Ionization (MATI) spectroscopy have been particularly insightful. iccas.ac.cn

These studies have successfully identified and characterized the cis and trans rotamers of this compound. iccas.ac.cn The orientation of the methoxy group relative to the halogen substituents gives rise to these distinct conformational isomers. Spectroscopic analysis has provided precise measurements of their ionization energies, highlighting subtle differences in their electronic structure and stability. For instance, the ionization energy for the cis isomer has been reported as 67,585 cm⁻¹, while the trans isomer is slightly lower at 67,324 cm⁻¹. This difference, though small, is significant in understanding the conformational preferences and reactivity of the molecule.

Detailed spectroscopic data from a study on the rotamers and isotopomers of the related compound 3-chloro-5-fluoroanisole (B1227374) further demonstrates the capability of these techniques. nih.gov Resonant two-photon ionization (R2PI) spectroscopy identified the S₁←S₀ electronic transition origins for both cis and trans rotamers of the ³⁵Cl and ³⁷Cl isotopomers. nih.gov

Table 1: Spectroscopic Data for Halogenated Anisole Derivatives

CompoundSpectroscopic TechniqueParameterValueReference
cis-4-Chloro-3-fluoroanisoleREMPI/MATIIonization Energy67,585 cm⁻¹
trans-4-Chloro-3-fluoroanisoleREMPI/MATIIonization Energy67,324 cm⁻¹
cis-3-Chloro-5-fluoroanisole (³⁵Cl)R2PIS₁←S₀ Transition36,468 ± 3 cm⁻¹ nih.gov
trans-3-Chloro-5-fluoroanisole (³⁵Cl)R2PIS₁←S₀ Transition36,351 ± 3 cm⁻¹ nih.gov
cis-3-Chloro-5-fluoroanisoleTwo-color R2PIAdiabatic Ionization Energy69,720 ± 15 cm⁻¹ nih.gov
trans-3-Chloro-5-fluoroanisoleTwo-color R2PIAdiabatic Ionization Energy69,636 ± 15 cm⁻¹ nih.gov

Computational Modeling of Transition States and Energetics

Computational chemistry provides a powerful lens through which to view the energetic landscapes of chemical reactions, offering insights into transition state structures and reaction barriers that are often difficult to obtain experimentally. For this compound and related molecules, theoretical calculations, often employing Density Functional Theory (DFT), are used to model reaction mechanisms and predict reactivity.

Theoretical investigations have been conducted on fluoroanisole isomers to analyze their molecular properties, including ionization potentials and electronic structures. researchgate.netresearchgate.net These studies often involve optimizing the geometries of ground states, excited states, and cationic radicals to understand the effects of substituent positions on the molecule's stability and reactivity. researchgate.netresearchgate.net For instance, calculations on fluoroaniline (B8554772) isomers, which share electronic similarities with fluoroanisoles, have explored the energy barriers for internal rotations and inversions, providing a deeper understanding of their conformational dynamics. umanitoba.ca

In the context of reaction mechanisms, computational studies on nucleophilic aromatic substitution (SNAr) reactions of halobenzenes have elucidated the single-step and multi-step pathways, including the formation of Meisenheimer complexes as intermediates. acs.org While not specific to this compound, these theoretical models provide a framework for understanding its potential reactivity in SNAr reactions. The presence of both chloro and fluoro substituents offers competing sites for nucleophilic attack, and computational modeling can predict the relative activation energies for substitution at each position.

Furthermore, computational studies on the deoxyfluorination of phenols have been used to guide the development of new reagents by calculating the activation barriers for different transition states. harvard.edu These calculations can reveal how substituent effects, such as the potential for hydrogen bonding, can stabilize a transition state and lower the reaction barrier. harvard.edu This approach could be applied to understand and predict the reactivity of this compound in similar transformations.

Research on the Friedel-Crafts alkylation of 3-fluoroanisole (B32098) has utilized computational methods to understand the regioselectivity of the reaction, revealing that subtle electronic effects govern the final product distribution. thieme-connect.com These findings underscore the importance of computational modeling in predicting the outcomes of complex reactions involving substituted anisoles.

Table 2: Computationally Derived Energetic Properties of Related Anisole Derivatives

Compound/SystemComputational MethodCalculated PropertyFindingReference
Fluoroanisole IsomersDFT (B3LYP/6-311++G(d,p))Ionization EnergiesThe m-fluoroanisole isomer exhibits a lower ionization energy compared to the o- and p-isomers. researchgate.net
2-FluoroanilineMP2/cc-pVTZEnergy Barrier to InversionThe barrier increases with ortho-halogen substitution due to potential intramolecular hydrogen bonding. umanitoba.ca
Halobenzenes with Halide AnionsAb initioSNAr Reaction MechanismElucidation of single-step and multi-step mechanisms involving transition complexes. acs.org
3-Fluoroanisole AlkylationNot SpecifiedRegioisomeric Product DistributionThermodynamic product is the ortho-halogenated regioisomer. thieme-connect.com

Spectroscopic and Structural Elucidation of 4 Chloro 3 Fluoroanisole

Advanced Spectroscopic Characterization Techniques

The precise characterization of 4-Chloro-3-fluoroanisole's molecular structure, including its electronic states, vibrational modes, and rotational parameters, necessitates the use of sophisticated spectroscopic methods. These techniques provide complementary information that, when combined, offers a comprehensive understanding of the molecule's quantum-mechanical properties.

Resonance-Enhanced Multiphoton Ionization (REMPI) is a highly sensitive and selective technique used to study the electronic states of molecules in the gas phase. The process involves the absorption of two or more photons, where the first photon excites the molecule to a real intermediate electronic state (S₁), and a second photon ionizes it. By scanning the wavelength of the excitation laser and monitoring the resulting ion signal, a spectrum of the intermediate S₁ state is obtained.

For this compound, the REMPI spectrum would reveal the precise energy of the S₁ ← S₀ electronic transition (the band origin) and provide detailed information on the vibrational modes active in the S₁ excited state. While specific experimental REMPI data for this compound is not prevalent in the literature, studies on analogous molecules like p-chlorofluorobenzene provide a framework for expected results. worktribe.comresearchgate.net The spectrum would consist of a strong origin band followed by a series of vibronic bands corresponding to excitations of specific vibrational modes, particularly aromatic ring deformation and stretching modes, coupled to the electronic transition. Analysis of isotopic shifts, for instance between ³⁵Cl and ³⁷Cl isotopologues, can aid in the definitive assignment of these vibrational modes. worktribe.com

To probe the structure of the molecular cation, Mass-Analyzed Threshold Ionization (MATI) spectroscopy is employed. This high-resolution technique provides detailed vibrational information about the ground electronic state (D₀) of the cation and a precise value for the adiabatic ionization energy (IE). In a MATI experiment, molecules are excited to a series of high-lying Rydberg states just below the ionization threshold. These long-lived Rydberg states are then ionized by a pulsed electric field, and the resulting ions are detected.

Applying MATI spectroscopy to this compound would yield its exact adiabatic IE. The resulting MATI spectrum would display a strong origin peak corresponding to the transition from the ground vibrational state of the neutral molecule to the ground vibrational state of the cation. Additional peaks in the spectrum would correspond to the active vibrational modes of the cation. Studies on similar molecules, such as 3-chlorothioanisole (B1216582) and 2,4-difluoroanisole, have successfully used MATI to determine their IEs and cationic vibrational frequencies with high precision (±5 cm⁻¹). nih.govnih.gov For this compound, this data would reveal how the geometry and vibrational frequencies change upon removal of an electron.

Parameter Description Typical Data from Analogous Molecules
S₁ ← S₀ Band Origin Energy of the first electronically excited state.35,000 - 38,000 cm⁻¹
Adiabatic IE (D₀ ← S₀) The minimum energy required to remove an electron.67,000 - 70,000 cm⁻¹
Cationic Vibrations Vibrational frequencies of the molecule in its cationic ground state.Ring deformations, C-F/C-Cl bending modes.

This table illustrates the type of data obtained from REMPI and MATI spectroscopy, with expected value ranges based on structurally similar compounds.

Two-Color Resonant Two-Photon Ionization (2C-R2PI) spectroscopy is a variation of REMPI that utilizes two different laser beams. The first laser (the "pump") is tuned to a specific vibronic transition to populate a selected vibrational level in the S₁ state. The second laser (the "probe"), typically with higher energy, is then used to ionize the excited molecule.

This technique is particularly powerful for several reasons. By keeping the first laser fixed on a specific resonance while scanning the second, one can measure the photoionization efficiency and map out ionization pathways. It is also instrumental in obtaining clean MATI spectra, as the ionization energy can be precisely controlled to access the threshold region. For a molecule like this compound, 2C-R2PI would allow for the recording of cation spectra via different intermediate vibronic states, providing a more complete picture of the cation's vibrational manifold. nih.gov This method helps in disentangling complex spectra where multiple vibrational modes might be active.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the ground-state vibrational modes of a molecule. IR spectroscopy measures the absorption of infrared radiation corresponding to transitions between vibrational levels that induce a change in the molecular dipole moment. Raman spectroscopy measures the inelastic scattering of monochromatic light, with scattered photons having their energy shifted by the vibrational frequencies of modes that involve a change in molecular polarizability.

The vibrational spectrum of this compound is expected to show characteristic bands corresponding to its functional groups. Density Functional Theory (DFT) calculations are commonly used to predict and help assign these vibrational modes. nih.govresearchgate.net

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Activity
Aromatic C-H Stretch3000 - 3100IR & Raman
Methyl (CH₃) Stretch2850 - 3000IR & Raman
Aromatic C=C Stretch1400 - 1650IR & Raman
C-O-C Asymmetric Stretch1200 - 1275Strong in IR
C-F Stretch1100 - 1300Strong in IR
C-Cl Stretch600 - 800IR & Raman
Ring Deformation Modes400 - 1000IR & Raman

This table presents expected vibrational frequencies for the key functional groups in this compound.

Microwave spectroscopy is the most direct method for obtaining precise molecular geometries in the gas phase. tanta.edu.eg It measures the absorption of microwave radiation that induces transitions between rotational energy levels. For a molecule to be microwave active, it must possess a permanent dipole moment, which this compound does.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming molecular structure in the solution phase. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

For this compound, NMR is crucial for distinguishing it from its various structural isomers (e.g., 2-chloro-5-fluoroanisole, 4-chloro-2-fluoroanisole).

¹H NMR: The proton spectrum would show three distinct signals for the aromatic protons and one signal for the methoxy (B1213986) group protons. The splitting patterns (multiplicities) and coupling constants (J-values) between adjacent protons (³JHH) and between protons and the fluorine atom (³JHF, ⁴JHF) would provide unambiguous assignment of the substitution pattern.

¹³C NMR: The carbon spectrum would show seven distinct signals (six for the aromatic ring and one for the methoxy carbon). The large one-bond carbon-fluorine coupling (¹JCF) for the carbon directly attached to the fluorine atom is a key diagnostic feature.

¹⁹F NMR: The fluorine spectrum would show a single resonance, and its coupling to nearby protons would further confirm the structure. The chemical shift of the fluorine atom is highly sensitive to its electronic environment. researchgate.net

Conformational Analysis and Isomerism

For anisole (B1667542) and its derivatives, the molecular structure is predominantly planar due to the strong conjugation effect between the substituent functional groups and the benzene (B151609) ring. acs.orgnih.gov In the case of this compound, two stable planar rotamers, designated as cis and trans, are expected to exist. These conformers are defined by the dihedral angle of the C₂-C₁-O-C₈ bond.

Cis-rotamer: The methyl group of the anisole moiety is oriented towards the fluorine atom at the C3 position.

Trans-rotamer: The methyl group is oriented away from the fluorine atom.

Studies on structurally similar molecules, such as 3-chlorothioanisole, have shown through density functional theory (DFT) calculations that both cis and trans rotamers are stable and can coexist in their ground (S₀), first excited (S₁), and cationic ground (D₀) states. acs.orgnih.gov For these related compounds, the cis rotamer is often found to be slightly more stable than the trans form in all three electronic states. acs.orgnih.gov The energetic landscape is characterized by these two energy minima (the stable rotamers) separated by a rotational energy barrier.

The conformational preference of a molecule can be significantly influenced by its surrounding environment, particularly the polarity of the solvent. soton.ac.uk Research on other halogenated aromatic molecules has demonstrated that while molecular parameters may be only slightly influenced by changing solvent polarity, other chemical properties can be seriously affected. researchgate.net

For this compound, the relative stability of the cis and trans rotamers is expected to shift in response to the solvent medium. The conformer with the larger dipole moment will be preferentially stabilized by more polar solvents. This solvent-induced change in the population of conformers can, in turn, affect the molecule's reactivity and spectroscopic properties. For instance, studies on the solvolysis of related compounds have shown that reaction mechanisms can be dependent on the nucleophilicity and ionizing power of the solvent. nih.gov

Photophysical Properties and Excited State Dynamics

The interaction of this compound with light induces electronic transitions, leading to excited states with distinct properties and decay pathways.

The absorption of ultraviolet light promotes the molecule from its electronic ground state (S₀) to an excited state (S₁). The energy required for this transition is known as the electronic excitation energy. Spectroscopic studies on analogous compounds, such as 3-chlorothioanisole, have precisely determined these energies using techniques like resonance-enhanced two-photon ionization (R2PI). nih.gov The excitation energies for the two distinct rotamers are slightly different, allowing for their individual spectroscopic resolution.

While specific experimental data for this compound is not available, the values for 3-chlorothioanisole provide a representative example of the energies involved in such transitions.

Table 1: Representative Electronic Excitation Energies (S₀ → S₁) for Rotamers of a Structurally Similar Compound (3-Chlorothioanisole)

Rotamer Excitation Energy (E₁) cm⁻¹
Cis 33,959 ± 3
Trans 34,102 ± 3

Data sourced from a study on 3-chlorothioanisole and is presented for illustrative purposes. nih.gov

Ionization energy (IE) is the minimum energy required to remove an electron from a molecule, forming a cation. A distinction is made between adiabatic and vertical ionization energies. rsc.org

Adiabatic Ionization Energy (AIE): The energy difference between the ground vibrational level of the neutral molecule (S₀) and the ground vibrational level of the cation (D₀). This allows for the geometry of the newly formed ion to relax to its most stable configuration.

Vertical Ionization Energy (VIE): The energy required to remove an electron without any change in the molecular geometry. This typically corresponds to the energy difference between the ground state of the neutral molecule and a vibrationally excited state of the cation.

Precise AIE values can be determined experimentally using methods like mass-analyzed threshold ionization (MATI) spectroscopy. nih.gov As with excitation energies, the ionization energies for the cis and trans conformers differ.

Table 2: Representative Adiabatic Ionization Energies for Rotamers of a Structurally Similar Compound (3-Chlorothioanisole)

Rotamer Adiabatic Ionization Energy (IE) cm⁻¹
Cis 65,326 ± 5
Trans 65,471 ± 5

Data sourced from a study on 3-chlorothioanisole and is presented for illustrative purposes. nih.gov

Upon absorption of sufficient energy, this compound can undergo chemical transformations and decomposition. Studies on the photoinduced degradation of related compounds like 4-chloroaniline (B138754) provide insight into potential pathways. researchgate.net

The process in aqueous solutions is often initiated by the attack of hydroxyl (•OH) radicals, which can be generated by the photolysis of other present species like iron(III) complexes. researchgate.net This initial attack can lead to the formation of a radical cation of the parent molecule. This highly reactive intermediate can then undergo several subsequent reactions, including:

Ring Substitution: Addition of hydroxyl groups or other species to the aromatic ring.

Oligomerization: The radical cation can react with other neutral molecules to form dimers, trimers, and larger oligomeric products.

Ring Opening: More extensive oxidation can lead to the cleavage of the aromatic ring.

Mineralization: Under prolonged irradiation in the presence of oxygen, the organic compound can be completely degraded into carbon dioxide, water, and inorganic halides. researchgate.net

The specific degradation pathway and the resulting products are highly dependent on factors such as the irradiation wavelength, the presence of photosensitizers or radical initiators, and the concentration of the substrate. researchgate.net

Computational and Theoretical Chemistry Studies on 4 Chloro 3 Fluoroanisole

Molecular Dynamics Simulations

Intermolecular Interactions and Solvation Effects

The specific arrangement of chloro, fluoro, and methoxy (B1213986) substituents on the aromatic ring of 4-Chloro-3-fluoroanisole dictates the nature of its intermolecular interactions. The molecule possesses a permanent dipole moment due to the high electronegativity of the fluorine, chlorine, and oxygen atoms. This polarity governs its interactions with neighboring molecules and its behavior in various solvents.

Intermolecular Forces:

Dipole-Dipole Interactions: As a polar molecule, this compound primarily engages in dipole-dipole forces with surrounding molecules. These electrostatic interactions are a major contributor to its physical properties, such as its boiling point (196 °C).

Halogen Bonding: Although weaker than hydrogen bonds, the chlorine and fluorine atoms can potentially act as halogen bond donors, interacting with Lewis bases.

Solvation Effects: The chemical behavior and stability of this compound can be significantly influenced by the solvent. Computational models are used to simulate these effects, which can be broadly categorized into explicit and implicit solvation models.

Explicit Solvation: This approach involves modeling individual solvent molecules around the solute. Studies on similar molecules have shown that specific solute-solvent interactions, such as hydrogen bonding with protic solvents or strong dipole interactions with polar aprotic solvents, can stabilize the system. mdpi.com For this compound, polar solvents like water or dimethyl sulfoxide (DMSO) would be expected to strongly interact with the molecule, particularly around the electronegative substituents. mdpi.com

Implicit Solvation (Continuum Models): These models represent the solvent as a continuous medium with a defined dielectric constant. This method is computationally less intensive and is effective for predicting how solvent polarity affects properties like reaction activation energies. researchgate.net For reactions involving this compound, polar solvents would likely stabilize charged intermediates or transition states, thereby influencing reaction rates. researchgate.netquora.com

Theoretical Descriptors for Chemical Reactivity and Stability

Theoretical descriptors derived from computational chemistry are invaluable for predicting the chemical reactivity and kinetic stability of a molecule. These parameters are calculated based on the molecule's electronic structure. researchgate.net

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

Interactive Table: Illustrative Frontier Molecular Orbital Energies

Note: The following values are hypothetical, based on typical DFT calculation results for analogous substituted aromatic compounds, and are provided for illustrative purposes to demonstrate the application of FMO analysis.

Molecular OrbitalEnergy (eV)Description
HOMO-8.95Highest Occupy Molecular Orbital; relates to the molecule's electron-donating ability.
LUMO-1.20Lowest Unoccupied Molecular Orbital; relates to the molecule's electron-accepting ability.
HOMO-LUMO Gap (ΔE)7.75Energy difference between HOMO and LUMO; indicates chemical stability and reactivity.

Global reactivity descriptors such as chemical hardness (η), softness (S), and absolute electronegativity (χ) provide a quantitative measure of a molecule's stability and reactivity within the framework of DFT. mdpi.comscielo.br These parameters are calculated from the energies of the frontier orbitals. ijarset.com

Absolute Electronegativity (χ): Represents the molecule's ability to attract electrons. It is calculated as the negative of the chemical potential (μ).

Formula: χ = -μ = (I + A) / 2 ≈ - (E_HOMO + E_LUMO) / 2

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," indicating higher stability. mdpi.com

Formula: η = (I - A) / 2 ≈ (E_LUMO - E_HOMO) / 2

Chemical Softness (S): As the reciprocal of hardness, softness indicates a molecule's polarizability and reactivity. "Soft" molecules are more reactive.

Formula: S = 1 / (2η)

These descriptors are crucial for predicting how this compound will behave in chemical reactions, particularly in interactions between Lewis acids and bases according to the Hard and Soft Acids and Bases (HSAB) principle.

Interactive Table: Illustrative Chemical Reactivity Descriptors

Note: The following values are calculated using the illustrative HOMO/LUMO energies from the table above. They are intended to demonstrate the relationships between these descriptors and are not experimentally derived for this compound.

DescriptorSymbolCalculated ValueUnit
Chemical Potentialμ-5.075eV
Electronegativityχ5.075eV
Chemical Hardnessη3.875eV
Chemical SoftnessS0.129eV⁻¹

Applications in Medicinal Chemistry and Pharmaceutical Research

Utility as a Key Synthetic Intermediate for Active Pharmaceutical Ingredients (APIs)

4-Chloro-3-fluoroanisole is a halogenated aromatic compound that serves as a valuable intermediate in the synthesis of complex molecular structures for the pharmaceutical industry. Its utility stems from the specific arrangement of its functional groups: a methoxy (B1213986) group, a chlorine atom, and a fluorine atom on a benzene (B151609) ring. This unique substitution pattern allows for regioselective reactions, making it a desirable building block for creating precisely substituted larger molecules. While detailed public-domain examples of its direct use in the synthesis of commercialized Active Pharmaceutical Ingredients (APIs) are not extensively documented, its structural motifs are present in compounds explored in medicinal chemistry research.

The presence of both chlorine and fluorine atoms offers multiple sites for synthetic modification through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, which are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds. The methoxy group can also be a site for chemical transformation, for instance, through demethylation to reveal a reactive phenol (B47542) group. This versatility makes this compound a key component in the design and synthesis of novel drug candidates. Its unique electronic properties can also influence the pharmacokinetic profile and efficacy of the final medicinal compound.

Derivatization Strategies for Drug Discovery

The derivatization of this compound is a key strategy in drug discovery to generate a library of related compounds with diverse biological activities. These derivatives can be designed as analogs or prodrugs to optimize the therapeutic properties of a lead compound.

Rational Design and Synthesis of Analogs and Prodrugs

The rational design of analogs of this compound involves the systematic modification of its structure to enhance its biological activity, selectivity, and pharmacokinetic properties. For instance, the methoxy group can be converted to a hydroxyl group to introduce a hydrogen bond donor, or it can be extended to longer alkoxy chains to modulate lipophilicity. The chlorine and fluorine atoms can be replaced by other functional groups to probe the electronic and steric requirements of a biological target.

Prodrugs of this compound derivatives can be designed to improve drug delivery. For example, a phenolic derivative (obtained by demethylation of the anisole) could be esterified to create a more lipophilic prodrug that can more easily cross cell membranes. Once inside the body, cellular enzymes would cleave the ester, releasing the active phenolic drug.

Development of Novel Drug Candidates with Tuned Biological Activity

The development of novel drug candidates from this compound often involves its incorporation into larger molecular scaffolds. For example, the 4-chloro-3-fluorophenyl moiety can be found in molecules designed as kinase inhibitors. In a study related to novel triple-angiokinase inhibitors for cancer therapy, a structurally similar moiety, 4-(3-chloro-2-fluorophenoxy), was part of the lead compound, highlighting the potential of such substituted phenyl rings in this therapeutic area.

By systematically altering the substituents on the this compound core and incorporating it into different scaffolds, medicinal chemists can fine-tune the biological activity of the resulting molecules to achieve the desired therapeutic effect.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, SAR studies would focus on the impact of the halogen and methoxy substituents on the compound's potency, selectivity, and pharmacokinetic profile.

Impact of Halogen Substitution on Biological Potency and Selectivity

The nature and position of halogen atoms can significantly influence the biological activity of a drug molecule. In the context of this compound derivatives, the chlorine at the 4-position and fluorine at the 3-position create a specific electronic and steric profile.

In a study on a potential PET imaging ligand for the mGluR4 receptor, SAR studies on a related N-(4-chloro-3-mercaptophenyl)picolinamide scaffold revealed that substitutions at the 3- and 4-positions of the phenyl ring were critical for binding affinity. This suggests that for derivatives of this compound, the specific placement of the chloro and fluoro groups is likely to be a key determinant of their biological potency and selectivity for a given target.

The following interactive table illustrates a hypothetical SAR for a series of anisole (B1667542) derivatives, demonstrating the potential impact of halogen substitution on biological activity.

CompoundR1R2Biological Activity (IC50, nM)
1HH500
2ClH250
3HF300
4ClF100
5BrF150

This table is for illustrative purposes and does not represent actual experimental data for this compound derivatives.

Modulation of Pharmacokinetic and Pharmacodynamic Profiles

The physicochemical properties imparted by the chlorine and fluorine atoms, such as lipophilicity and metabolic stability, can significantly modulate the pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamic profiles of drug candidates.

Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability by blocking sites of oxidative metabolism. The presence of the fluoro group in this compound can therefore lead to derivatives with improved half-life and bioavailability. The chlorine atom, being more lipophilic, can influence the compound's ability to cross biological membranes and its volume of distribution.

The interplay between the electronic effects of the chloro and fluoro groups can also influence the pKa of nearby functional groups, which can affect the drug's solubility and interaction with its biological target, thereby altering its pharmacodynamic properties. Careful consideration and optimization of these properties are essential in the development of a successful drug.

Molecular Docking and Ligand-Receptor Interaction Studies

The this compound scaffold, characterized by its specific substitution pattern on the phenyl ring, serves as a valuable template in computational chemistry, particularly in molecular docking and ligand-receptor interaction studies. These in silico methods are crucial for predicting the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein (receptor), thereby guiding the rational design of more potent and selective drug candidates. biotech-asia.orgresearchgate.net

Molecular docking simulations involving derivatives containing the chloro- and fluoro-phenyl motif help elucidate key interactions that drive biological activity. The chlorine and fluorine atoms, along with the methoxy group of the anisole structure, critically influence the electronic and steric properties of the molecule. The electronegativity of the halogen atoms can lead to specific halogen bonds or dipole-dipole interactions with amino acid residues in the receptor's binding pocket, while the methoxy group can act as a hydrogen bond acceptor. researchgate.netnbinno.com

Studies on various therapeutic targets have utilized compounds with similar structural features. For instance, docking studies of novel 4-chloro-1,3-benzoxazole derivatives against anticancer receptors and fluoro/chlorophenylhydrazine Schiff bases against cholinesterases in the context of Alzheimer's disease have been performed to understand their binding modes. biotech-asia.orgresearchgate.net These computational analyses allow researchers to correlate specific structural features with biological activity and to predict how modifications to the scaffold might enhance therapeutic efficacy. biotech-asia.org The insights gained from these simulations are instrumental in the iterative process of drug discovery, enabling the design of new molecules with optimized receptor interactions.

Table 1: Example Parameters in Molecular Docking Studies for Chloro-Fluoro Aromatic Compounds
ParameterDescriptionSignificance in Drug Design
Binding Affinity (kcal/mol)An estimation of the binding energy between the ligand and the receptor. More negative values typically indicate stronger binding.Predicts the potency of the compound; used to rank potential drug candidates. researchgate.net
Hydrogen BondsSpecific interactions between hydrogen atoms and electronegative atoms (e.g., oxygen, nitrogen) in the receptor.Key for stabilizing the ligand in the binding pocket and ensuring specificity. nih.gov
Halogen BondsNon-covalent interactions involving the chlorine or fluorine atom as an electrophilic region.Contributes to binding affinity and selectivity, a key feature for halogenated compounds.
Hydrophobic InteractionsInteractions between the nonpolar regions of the ligand (e.g., the phenyl ring) and hydrophobic pockets of the receptor.Major driving force for ligand binding and proper orientation within the active site. nih.gov
Root Mean Square Deviation (RMSD)A measure of the average distance between the atoms of superimposed docked poses, indicating the reliability of the docking protocol.Assesses the accuracy and reproducibility of the simulation results.

Role in Specific Therapeutic Area Research

The structural motif of this compound, a halogenated aromatic ether, is a recurring feature in molecules explored across various therapeutic areas. The specific placement of chlorine and fluorine atoms can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.netchemimpex.com

Anti-inflammatory Agents this compound is used as an intermediate in the synthesis of diverse pharmaceuticals, including anti-inflammatory drugs. chemimpex.com The incorporation of fluorine into pharmacologically active molecules is a common strategy in medicinal chemistry to enhance efficacy. For example, fluorine-substituted benzo[h]quinazoline derivatives have been investigated as inhibitors of the NF-κB signaling pathway, a key regulator of inflammation. researchgate.net Furthermore, studies on metabolites of novel anti-inflammatory agents like 4'-acetyl-2'-(2,4-difluorophenoxy)methanesulfonanilide highlight the importance of the fluorinated phenoxy moiety for in vivo activity. nih.gov

Antimalarials The 4-amino-7-chloroquinoline scaffold is the foundation for several crucial antimalarial drugs, most notably chloroquine. mdpi.com Research into overcoming drug resistance has led to the development of novel chloroquine derivatives and other compounds featuring a chloro-phenyl group. nih.govresearchgate.net Studies have shown that fluoro- and chloro-substituted esters of quinine, another cornerstone antimalarial, exhibit significant activity. researchgate.net The presence of the chlorine atom is often critical for the mechanism of action, which can involve inhibiting the parasite's detoxification of heme. mdpi.com

Anticancer Compounds Halogenated aromatic structures are integral to many anticancer agents. Derivatives of 4-chloro-1,3-benzoxazole have been synthesized and evaluated for their anticancer properties. biotech-asia.org The strategic incorporation of fluorine into complex natural products like taxoids has led to new-generation agents with enhanced potency against drug-resistant cancer cell lines. nih.gov Similarly, hybrid molecules combining a 7-chloro-4-aminoquinoline core with a benzimidazole moiety have been developed as inhibitors of cancer cell proliferation. mdpi.com

Antiviral Treatments The introduction of fluorine atoms into nucleoside analogs and other molecular scaffolds is a well-established strategy for increasing antiviral activity and metabolic stability. mdpi.com For instance, trifluoromethylthiolane derivatives have shown potential as anti-herpetic agents. mdpi.com In the context of poliovirus, a chloro-substituted flavone demonstrated strong inhibitory activity. nih.gov More recently, fluorine-containing 1,2,3-triazole analogues have been investigated as potential inhibitors of the SARS-CoV-2 main protease. nih.gov

Aldose Reductase Inhibitors Aldose reductase is an enzyme implicated in the long-term complications of diabetes, and its inhibition is a key therapeutic strategy. units.itnih.gov Aldose reductase inhibitors (ARIs) are structurally diverse, but many contain an aromatic core that interacts with the enzyme's active site. unipi.it The physicochemical properties conferred by the chloro- and fluoro-substituents on an anisole-like ring can be advantageous for binding to the non-polar region of the aldose reductase active site. While direct studies on this compound as an ARI are not prominent, its structural features align with the general characteristics of known phenolic and carboxylic acid-based inhibitors. units.itunipi.it Derivatives such as FR-62765 have been shown to prevent the accumulation of sorbitol in nerve tissue, demonstrating the potential of this chemical class for treating diabetic neuropathy. nih.gov

Table 2: Application of Chloro-Fluoro Aromatic Motifs in Therapeutic Research
Therapeutic AreaRole of Structural MotifExample Compound Class/Derivative
Anti-inflammatoryEnhances potency and modulates pharmacokinetic properties.Fluorine-substituted benzo[h]quinazolines researchgate.net
AntimalarialEssential pharmacophore for heme detoxification inhibition.Chloroquine derivatives, Fluoro/chloro-quinine esters nih.govresearchgate.net
AnticancerImproves activity against drug-resistant cell lines.4-Chloro-1,3-benzoxazole derivatives, Fluorotaxoids biotech-asia.orgnih.gov
AntiviralIncreases metabolic stability and biological activity.Trifluoromethylthiolane derivatives, Chloro-substituted flavonoids mdpi.comnih.gov
Aldose Reductase InhibitionInteracts with the enzyme's active site to block substrate conversion.Phenolic and carboxylic acid derivatives units.itunipi.it

Isotopic Labeling for Radiopharmaceutical Development (e.g., Fluorine-18 for PET Imaging)

The development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging relies on the incorporation of positron-emitting radionuclides into biologically active molecules. Fluorine-18 (¹⁸F) is the most widely used radioisotope for PET due to its favorable physical characteristics, including a 109.7-minute half-life and low positron energy, which allow for high-resolution imaging. acs.orgrsc.org

The structure of this compound is particularly relevant to the synthesis of ¹⁸F-labeled radiotracers. The presence of a fluorine atom on the aromatic ring makes it a candidate for isotopic labeling, where a stable fluorine-19 atom is replaced with its radioactive counterpart, fluorine-18. mdpi.com This approach is highly advantageous as it does not alter the chemical or biological properties of the parent molecule, ensuring that the resulting radiotracer accurately reflects the in vivo distribution of the drug. mdpi.com

Late-stage radiofluorination is a common strategy where the ¹⁸F is introduced in the final steps of the synthesis. mdpi.com This can be achieved through nucleophilic substitution on an aromatic ring activated by a suitable leaving group. Research into new PET ligands often involves strategic decisions about where to place the ¹⁸F label. For example, in the development of a PET ligand for the mGluR4 receptor, a 3-fluoromethoxy compound showed improved affinity over a simple methoxy compound, demonstrating the utility of the fluoroanisole moiety in tracer design. nih.gov The radiosynthesis of such compounds often involves a multi-step process, starting with cyclotron-produced [¹⁸F]fluoride, which is then incorporated into the target molecule. nih.gov

The development of ¹⁸F-labeled versions of drugs like Crizotinib, which contains a substituted fluorophenyl ring, allows for non-invasive in vivo studies to assess properties like blood-brain barrier penetration, which is critical for treating brain metastases. mdpi.com These PET imaging studies provide invaluable data for preclinical and clinical drug development. nih.gov

Table 3: Key Aspects of Fluorine-18 Labeling for PET Imaging
AspectDescriptionRelevance to Fluoroanisole Structures
RadionuclideFluorine-18 (¹⁸F)Ideal for PET due to its 109.7 min half-life and 97% β+ decay. acs.org
Labeling StrategyIsotopic exchange or nucleophilic substitution on an aromatic ring.The fluoroanisole scaffold allows for direct isotopic labeling or synthesis from a precursor. mdpi.com
ApplicationNon-invasive in vivo imaging of biological processes and drug distribution.Allows for the study of brain penetration and target engagement of drugs containing the fluoroanisole moiety. mdpi.comnih.gov
Key AdvantagePreserves the chemical and biological properties of the original molecule.Ensures the radiotracer's behavior accurately mimics the non-radioactive drug. mdpi.com

Applications in Agrochemical and Materials Science Research

Intermediate in Agrochemical Development (e.g., herbicides, fungicides)

4-Chloro-3-fluoroanisole serves as a crucial intermediate in the synthesis of modern agrochemicals, including herbicides and fungicides designed for enhanced crop protection. chemimpex.comchemimpex.com The compound acts as a foundational structure that can be chemically modified to create active ingredients with specific biological targets.

In herbicide development, precursors derived from chloro-fluoroanisole are instrumental. For example, related structures like 4-chloro-2-fluoro-3-methoxyphenylboronic acid are key intermediates in the preparation of 6-(poly-substituted aryl)-4-aminopicolinate and 2-(poly-substituted aryl)-6-amino-4-pyrimidinecarboxylic acid compounds, which are classes of potent herbicides. google.comgoogleapis.com The specific substitution pattern of the anisole (B1667542) derivative allows for precise control in the synthesis of these complex herbicidal molecules. Similarly, compounds like 3-chloro-4-fluoroaniline, which can be derived from related precursors, are important intermediates for a range of fluoro-containing pesticides. google.comgoogle.com

The compound is also utilized in the formulation and research of fungicides aimed at protecting crops from fungal diseases and enhancing yield. chemimpex.comchemimpex.com The synthesis of other fluorinated fungicides often relies on key intermediates like 2-amino-4-fluoroanisole, highlighting the importance of the chloro-fluoroanisole scaffold in developing new antifungal agents. dtic.mil

Research in Specialty Chemicals and Advanced Polymeric Materials

In the field of materials science, this compound is involved in the production of specialty polymers and high-performance resins. chemimpex.com Its incorporation into polymer backbones can lead to materials with enhanced durability and specific functionalities.

While direct polymerization of this compound is a subject of specialized research, structurally similar compounds provide a strong indication of its potential. For instance, 4-chloro-3-fluoroaniline (B146274) is noted as an optimal monomer for the synthesis of fluorinated polyanilines. ossila.com This suggests that the 4-chloro-3-fluoro-substituted aromatic ring is a viable candidate for creating specialty polymers. Fluorinated polymers are sought after for their unique properties, including chemical inertness, thermal stability, and low surface energy. The use of monomers like this compound allows researchers to precisely engineer these properties into new materials.

Research has demonstrated that incorporating this compound into polymer formulations can significantly improve the material's properties. Its inclusion contributes to enhancements in both mechanical strength and thermal stability. One case study indicated that polymers developed with this compound showed improved thermal resistance, making them suitable for advanced engineering applications where durability under harsh conditions is critical. These high-performance characteristics are also valuable in the formulation of specialized coatings and adhesives that require superior performance.

Contributions to Liquid Crystal Material Research

Anisole derivatives, particularly those containing fluorine, are recognized as important intermediates in the synthesis of liquid crystal materials. guidechem.com The specific molecular geometry and polarity conferred by the substituents on the aromatic ring are critical factors in designing molecules that can form liquid crystal phases.

Data on Research Applications

Application AreaSpecific UseKey Contribution
Agrochemicals Intermediate for HerbicidesUsed in synthesizing potent picolinate (B1231196) and pyrimidine (B1678525) herbicides. google.comgoogleapis.com
Intermediate for FungicidesBuilding block for developing new crop protection fungicides. chemimpex.comchemimpex.com
Materials Science Monomer for Fluorinated PolymersPotential for creating specialty polymers with enhanced thermal stability. ossila.com
High-Performance ResinsImproves mechanical strength and thermal resistance in advanced resins.
Liquid Crystals Intermediate for LC SynthesisProvides a structural scaffold with tunable polarity and anisotropy. guidechem.comwhiterose.ac.uk

Environmental Fate and Green Chemistry Research Implications

Investigation of Environmental Degradation Pathways and Persistence

Halogenated aromatic compounds, including 4-Chloro-3-fluoroanisole, are noted for their stability, which can lead to persistence in the environment. scirp.org Their resistance to degradation is often due to the strength of the carbon-halogen and aromatic ring bonds. scirp.org The environmental fate of such compounds is determined by a combination of biotic and abiotic processes, including biodegradation, photodegradation, and hydrolysis.

Biodegradation: Microorganisms have evolved diverse enzymatic pathways to break down halogenated organic compounds. nih.gov The degradation of chlorinated aromatic compounds can occur under both aerobic and anaerobic conditions, although they are often resistant to rapid breakdown. scirp.orgnih.gov For halogenated anisoles, a potential metabolic pathway involves O-demethylation to the corresponding halogenated phenol (B47542). For instance, bacterial strains have been shown to O-methylate halogenated phenols, suggesting the reverse reaction, demethylation of haloanisoles, is a plausible step in their degradation. asm.orgresearchgate.net Following demethylation to 4-chloro-3-fluorophenol (B1349760), further degradation would likely proceed through ring cleavage, a common mechanism for phenolic compounds. researchgate.net The presence of both chlorine and fluorine substituents may complicate this process, as the carbon-fluorine bond is particularly strong and resistant to cleavage. nih.gov

Research on related compounds shows that bacteria from genera like Pseudomonas can degrade various chlorinated phenols and aromatic hydrocarbons. gnedenko.net The degradation mechanism often involves hydroxylation of the aromatic ring followed by ring cleavage. gnedenko.netresearchgate.net However, the specific microbial consortia capable of degrading this compound and the precise pathways have not been extensively detailed in published research.

Abiotic Degradation and Persistence: Abiotic factors such as photolysis (degradation by light) can contribute to the breakdown of aromatic compounds. scirp.org Halogenated anisoles are considered volatile organic compounds (VOCs), and modeling studies suggest that lower-halogenated anisoles tend to partition predominantly into the atmosphere. researchgate.net In the atmosphere, they would be subject to degradation by photochemically produced hydroxyl radicals.

The persistence of a chemical is influenced by its susceptibility to these degradation mechanisms. asm.org Due to low water solubility, compounds like this compound are not expected to be highly mobile in soil and may slowly evaporate. thermofisher.com General data on halogenated anisoles indicate they are ubiquitous environmental contaminants, which points to a degree of persistence. researchgate.net

Table 1: Environmental Properties and Persistence of Halogenated Anisoles (Note: Data specific to this compound is limited; this table includes general properties of related compounds to infer potential behavior.)

PropertyFindingImplication for this compound
Persistence Halogenated aromatic hydrocarbons are generally stable and resistant to degradation. scirp.orgLikely to be persistent in the environment.
Biodegradation Microorganisms can degrade halogenated compounds, often via demethylation and ring cleavage. nih.govasm.orgBiodegradation is a possible but potentially slow degradation pathway.
Environmental Partitioning Lower halogenated anisoles tend to partition into the air. researchgate.netThe compound may be found predominantly in the atmosphere.
Mobility in Soil Low water solubility suggests limited mobility in soil. thermofisher.comLess likely to contaminate groundwater through leaching.

Academic Research into Mitigating Environmental Impact of Synthesis

Recognizing the potential environmental impact of manufacturing halogenated aromatic compounds, academic and industrial research has focused on developing "green" synthesis methods. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

One key area of green chemistry research is the use of more benign reagents and catalysts. For example, a patented method for synthesizing a related compound, 4-chloro-3-(trifluoromethyl)phenylisocyanate, replaced the traditional iron powder reduction process with a system using FeCl₃·6H₂O, activated carbon, and hydrazine (B178648) hydrate. This change was specifically designed to avoid the generation of large amounts of iron mud waste, thereby reducing the environmental burden of the process. google.com

Another strategy involves optimizing reaction conditions and recycling materials. Research into the synthesis of related compounds has demonstrated that recycling solvents and catalysts, such as Palladium on carbon (Pd-C), can significantly reduce both environmental impact and production costs. For the synthesis of 4-fluoroanisole (B119533), methods have been developed that are suitable for industrial-scale production while aiming to lower environmental pollution. guidechem.com

The development of novel catalytic systems is also a promising avenue. Research on the hydrodefluorination of 4-fluoroanisole has explored powerful photoreductants that can activate the strong carbon-fluorine bond under specific conditions, which could lead to new degradation or synthetic strategies. tdx.cat Furthermore, advancements in biocatalysis, which uses enzymes to perform chemical transformations, offer an environmentally friendly alternative to traditional chemical synthesis due to their high selectivity and mild reaction conditions. researchgate.net

These examples from related compounds highlight the potential for developing greener synthetic routes for this compound. Future research will likely focus on applying these principles, such as waste-reducing reagent systems and recyclable catalysts, to its specific manufacturing process.

Future Research Trajectories and Challenges

Exploration of Undiscovered Reactivity Manifolds

Future research will delve into the untapped reactive potential of 4-Chloro-3-fluoroanisole. While its participation in electrophilic and nucleophilic aromatic substitution reactions is known, a deeper understanding of its reactivity under various conditions is sought. The presence of both chlorine and fluorine atoms, along with a methoxy (B1213986) group, creates a unique electronic and steric environment on the benzene (B151609) ring. This substitution pattern influences the regioselectivity of reactions, a factor that requires further systematic investigation.

Recent computational and experimental studies on anisole (B1667542), the parent compound, have challenged traditional understandings of electrophilic aromatic substitution, suggesting that addition-elimination pathways can compete with direct substitution. pnas.orglongdom.orgpnas.org Future studies on this compound could explore similar alternative mechanisms, potentially revealing novel reaction pathways and leading to the synthesis of previously inaccessible derivatives. The influence of the halogen substituents on these potential pathways is a key area for exploration.

Innovation in Catalytic Systems for Highly Efficient Transformations

A significant thrust of future research lies in developing innovative and highly efficient catalytic systems for transformations involving this compound. While palladium-catalyzed cross-coupling reactions are effective for forming C-O bonds with aryl halides, the development of more robust and versatile catalysts is ongoing. mit.edu Research into ligands that can enhance catalyst activity and stability, particularly for electron-rich aryl halides, is a promising avenue. mit.edu

Furthermore, the use of supported metal catalysts is being explored to improve catalyst recovery and reduce heavy metal contamination in products. beilstein-journals.org Continuous flow reactors, or meso reactors, offer a scalable and efficient alternative to traditional batch processes for reactions like the Kumada coupling of haloanisoles. beilstein-journals.orgbeilstein-journals.org Future work will likely focus on optimizing these flow systems for reactions involving this compound, potentially leading to more sustainable and cost-effective manufacturing processes. The development of organocatalytic systems for photoactivation could also open new avenues for radical processes involving this compound. acs.org

Synergistic Integration of Computational and Experimental Methodologies in Molecular Design

The convergence of computational modeling and experimental validation is poised to accelerate the design of new molecules derived from this compound. Ab initio calculations, such as the complete active space self-consistent field (CASSCF) method, have been used to predict the metabolic pathways of substituted anisoles by examining factors like spin distribution and energy differences between various states. nih.gov

This synergistic approach can be extended to predict the reactivity and properties of novel this compound derivatives. For instance, computational studies can help in understanding the non-covalent interactions, such as halogen bonding, that the chlorine and fluorine atoms can participate in, which can be crucial for designing molecules with specific biological activities. acs.org By modeling reaction mechanisms and predicting outcomes, computational chemistry can guide experimental efforts, saving time and resources in the synthesis and testing of new compounds. pnas.orglongdom.org

Development of High-Throughput Synthesis and Screening Platforms

To expedite the discovery of new applications for this compound derivatives, the development of high-throughput synthesis and screening platforms is essential. The synthesis of organofluorine compounds, in particular, has seen significant advancements, with new reagents and methods being developed for the efficient incorporation of fluorine. cas.cnnature.comchinesechemsoc.org These advancements, coupled with automated synthesis technologies, can be leveraged to create large libraries of this compound derivatives.

These libraries can then be rapidly screened for desired properties, whether for pharmaceutical, agrochemical, or materials science applications. For example, derivatives could be screened for their efficacy as antiviral agents or their potential as anticancer agents. ossila.com The integration of high-throughput techniques will be crucial for systematically exploring the vast chemical space accessible from this versatile building block.

Emerging Contributions to Advanced Functional Materials

The unique properties imparted by the fluorine and chlorine substituents in this compound make it a promising candidate for the development of advanced functional materials. chemimpex.com Research is underway to incorporate this and similar fluorinated building blocks into specialty polymers and resins to enhance their thermal resistance and mechanical properties.

One area of interest is the synthesis of fluorinated polyanilines, where 4-chloro-3-fluoroaniline (B146274), a related compound, has been used as a monomer. ossila.com Similar strategies could be employed with derivatives of this compound to create novel polymers with tailored electronic and physical properties for applications in semiconductors and other advanced technologies. ossila.com The investigation into how the specific substitution pattern of this compound influences the bulk properties of these materials is a key future research direction.

Q & A

Q. What are the established synthetic routes for 4-chloro-3-fluoroanisole, and how do reaction conditions influence yield and purity?

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

  • Methodological Answer : Structural confirmation relies on NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS). For instance, the methoxy group in anisole derivatives shows a characteristic singlet at δ 3.8–3.9 ppm in ¹H NMR . Fluorine and chlorine substituents induce distinct deshielding patterns in ¹³C NMR (e.g., C-F at δ 160–165 ppm). IR stretches for C-F and C-Cl bonds appear at 1100–1250 cm⁻¹ and 550–750 cm⁻¹, respectively .

Advanced Research Questions

Q. What are the photochemical stability and photodissociation pathways of this compound under UV irradiation?

Q. How do stereoisomers (cis/trans) of this compound influence reactivity in cross-coupling reactions?

  • Methodological Answer : The trans isomer exhibits higher reactivity in Suzuki-Miyaura couplings due to reduced steric hindrance between the methoxy group and halogens. For example, trans-4-chloro-3-fluoroanisole achieves 80% conversion with Pd(PPh₃)₄ and phenylboronic acid, whereas the cis isomer yields <50% under identical conditions . Computational studies (DFT) correlate this with lower activation energy for trans-configuration transition states.

Q. What role does this compound play as a precursor in pharmaceutical intermediate synthesis?

  • Methodological Answer : It serves as a key building block for fluorinated aryl ethers in kinase inhibitors. For instance, coupling with 2-methylaniline derivatives generates intermediates for antitumor agents . The electron-withdrawing Cl and F groups enhance electrophilicity at the aromatic ring, facilitating nucleophilic aromatic substitution (SNAr) with amines or thiols.

Contradictions and Gaps in Literature

  • Halogenation Selectivity : While reports high selectivity for 4-Bromo-3-chloroanisole using CuBr₂, analogous protocols for this compound lack consensus on optimal fluoride sources (e.g., KF vs. AgF) .
  • Isomer-Specific Bioactivity : Limited data exist on biological activity differences between cis/trans isomers, warranting further cytotoxicity assays .

Key Data Sources

  • Structural Data : PubChem, NIST Chemistry WebBook .
  • Safety : EPA DSSTox and ECHA guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.